molecular formula C18H16N4O2S B15156802 3-amino-2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}quinazolin-4(3H)-one

3-amino-2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}quinazolin-4(3H)-one

Cat. No.: B15156802
M. Wt: 352.4 g/mol
InChI Key: NFCHHTXPYWLRGO-UHFFFAOYSA-N
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Description

3-amino-2-{[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl}quinazolin-4-one is a complex organic compound that features a quinazolinone core structure. This compound is notable for its potential applications in medicinal chemistry due to its unique structural properties, which include an indole moiety and a quinazolinone scaffold. These features make it a promising candidate for various biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-{[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl}quinazolin-4-one typically involves multiple steps, starting with the preparation of the quinazolinone core One common method involves the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions to form the quinazolinone scaffold

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography. The choice of solvents, catalysts, and temperature control would be critical factors in scaling up the synthesis for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-amino-2-{[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl}quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the quinazolinone or indole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions (e.g., presence of a base or acid catalyst).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional carbonyl or hydroxyl groups, while substitution reactions could introduce various alkyl, acyl, or sulfonyl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Its structural features make it a candidate for studying enzyme inhibition, receptor binding, and other biological interactions.

    Medicine: The compound’s potential therapeutic properties, such as anticancer, antiviral, and anti-inflammatory activities, are of significant interest.

    Industry: It can be used in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 3-amino-2-{[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl}quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules. The quinazolinone scaffold can act as a pharmacophore, fitting into the active sites of enzymes or receptors and modulating their activity. These interactions can lead to the inhibition of enzyme activity, alteration of signal transduction pathways, or other biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indomethacin and tryptophan share the indole moiety and exhibit various biological activities.

    Quinazolinone Derivatives: Compounds such as gefitinib and erlotinib, which are used as anticancer agents, share the quinazolinone scaffold.

Uniqueness

What sets 3-amino-2-{[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl}quinazolin-4-one apart is the combination of the indole and quinazolinone moieties within a single molecule. This unique structure allows it to engage in diverse interactions with biological targets, potentially leading to a broader spectrum of biological activities and therapeutic applications.

Properties

Molecular Formula

C18H16N4O2S

Molecular Weight

352.4 g/mol

IUPAC Name

3-amino-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanylquinazolin-4-one

InChI

InChI=1S/C18H16N4O2S/c19-22-17(24)13-6-2-3-7-14(13)20-18(22)25-11-16(23)21-10-9-12-5-1-4-8-15(12)21/h1-8H,9-11,19H2

InChI Key

NFCHHTXPYWLRGO-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NC4=CC=CC=C4C(=O)N3N

Origin of Product

United States

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